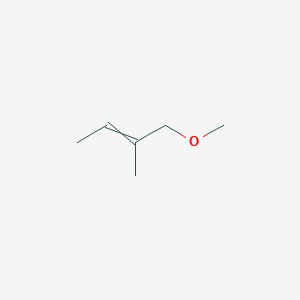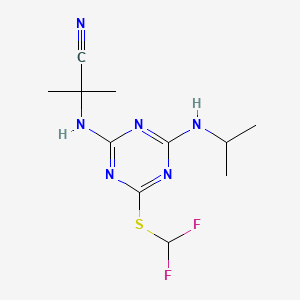
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with difluoromethylthio and isopropylamino groups, making it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple steps, starting with the formation of the triazine ring The difluoromethylthio group is introduced through nucleophilic substitution reactions, while the isopropylamino group is added via amination reactions
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted triazine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethylthio group enhances its binding affinity, while the triazine ring facilitates its interaction with various biological pathways. This compound can modulate enzyme activity and disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Propanenitrile, 2-((4-(methylthio)-6-(methylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
- Propanenitrile, 2-((4-(ethylthio)-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
Uniqueness
Compared to similar compounds, Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- stands out due to the presence of the difluoromethylthio group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications.
Propiedades
Número CAS |
103428-03-1 |
|---|---|
Fórmula molecular |
C11H16F2N6S |
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
2-[[4-(difluoromethylsulfanyl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C11H16F2N6S/c1-6(2)15-8-16-9(19-11(3,4)5-14)18-10(17-8)20-7(12)13/h6-7H,1-4H3,(H2,15,16,17,18,19) |
Clave InChI |
VSCAFCMIGPTJLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






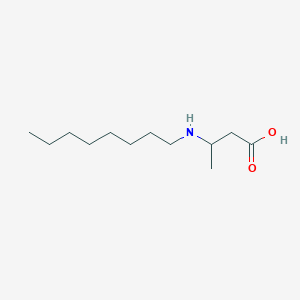
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
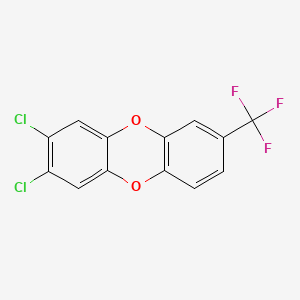
![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
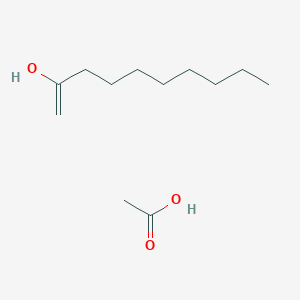
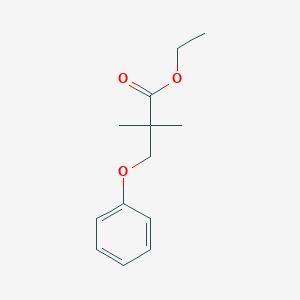
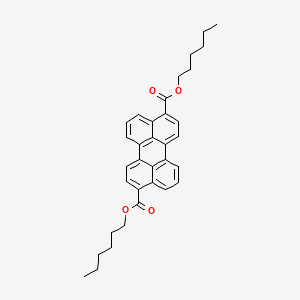
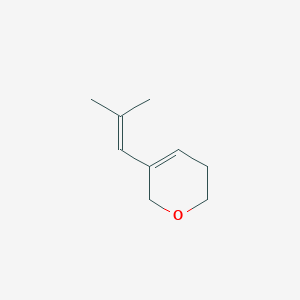
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
